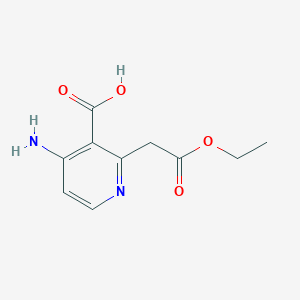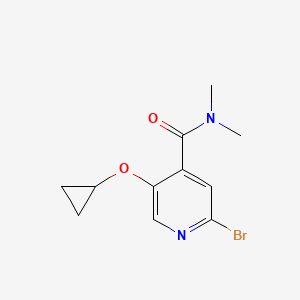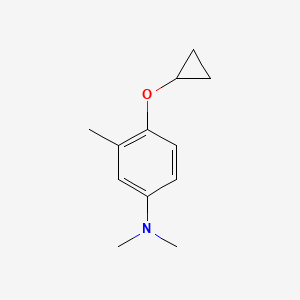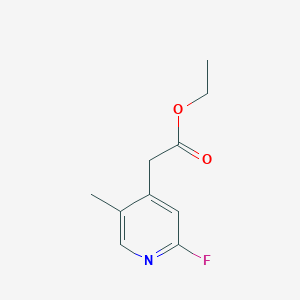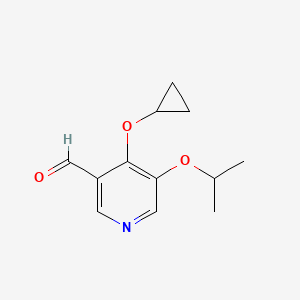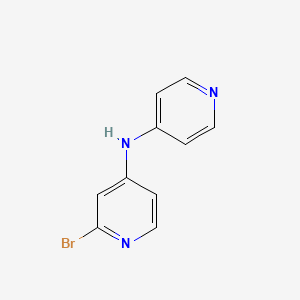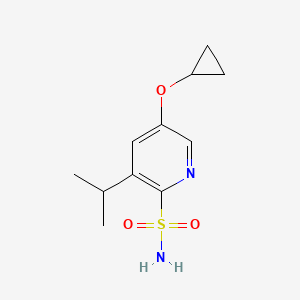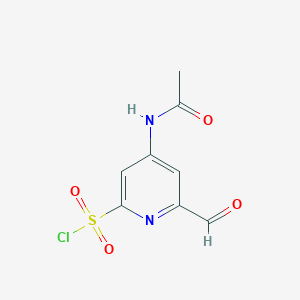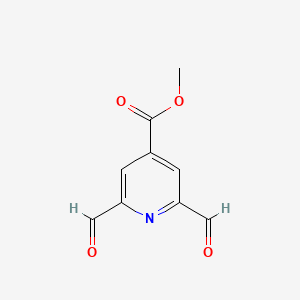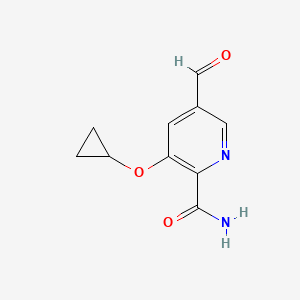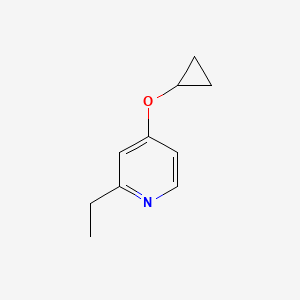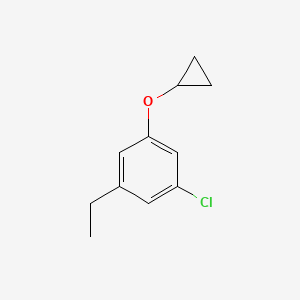
6-Bromo-5-cyclopropoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 6-Bromo-5-cyclopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 6-bromopyridine-3-carboxylic acid with N-methyl-2-pyrrolidone in the presence of an acid catalyst. The reaction conditions typically involve heating and the use of solvents such as methanol or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Bromo-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-5-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of high-temperature materials, ceramics, and semiconductor materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
6-Bromo-5-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds such as:
5-Bromo-N-methylpicolinamide: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
6-Bromo-N-methylpicolinamide: Another similar compound, differing in the position of the bromine atom, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
6-bromo-5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
XXIOBKWZYXUUBB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


